(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one is a synthetic organic compound that features a combination of sulfonyl and pyridinyl groups
Preparation Methods
The synthesis of (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enone intermediate: This involves the reaction of a suitable aldehyde with an appropriate ketone under basic conditions to form the enone.
Sulfonylation: The enone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Amination: Finally, the sulfonylated enone is reacted with 2-aminopyridine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the enone moiety to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and pyridinyl groups play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one can be compared with similar compounds such as:
Cetylpyridinium chloride: Both compounds contain a pyridinyl group, but cetylpyridinium chloride is primarily used as an antiseptic.
Domiphen bromide: Similar to cetylpyridinium chloride, it is used for its antimicrobial properties.
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has different applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one , a derivative of pyridine and sulfonamide, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of the pyridine ring and the introduction of the sulfonyl group. A common synthetic route includes:
- Formation of the Pyridine Ring : Utilizing pyridin-2-amine as a precursor.
- Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group through electrophilic aromatic substitution.
- Final Cyclization : Achieving the enone structure through condensation reactions.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular pathways.
- Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. It induces apoptosis through the activation of caspase pathways and inhibits proliferation by interfering with cell cycle progression.
- Inhibition of Kinases : Preliminary studies suggest that this compound may act as a kinase inhibitor, specifically targeting tyrosine kinases involved in cancer progression. This mechanism is crucial for developing targeted therapies for malignancies characterized by aberrant kinase activity.
- Anti-inflammatory Properties : The sulfonamide group contributes to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have been documented to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A study published in Molecular Pharmacology demonstrated that this compound significantly reduced cell viability in MCF-7 cells by up to 75% at concentrations of 10 µM after 48 hours of treatment .
- Animal Models : In vivo studies using murine models indicated that administration of this compound led to a marked reduction in tumor size without significant toxicity at therapeutic doses .
- Combination Therapies : Research has explored the potential of combining this compound with existing chemotherapeutic agents to enhance efficacy while minimizing side effects. Results showed synergistic effects when used alongside standard treatments like doxorubicin .
Data Table
Here is a summary of key findings from various studies on the biological activity of this compound:
Study Type | Cell Line | Concentration (µM) | % Cell Viability Reduction | Mechanism |
---|---|---|---|---|
In Vitro | MCF-7 | 10 | 75% | Apoptosis induction |
In Vivo | Murine Model | Therapeutic Dose | Tumor size reduction | Tumor growth inhibition |
Combination Therapy | MCF-7 + Doxorubicin | Varies | Synergistic effect | Enhanced apoptosis |
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)15(13(2)19)11-18-16-5-3-4-10-17-16/h3-11H,1-2H3,(H,17,18)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJWHIRIPXFZEM-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=N2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=N2)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.